An In-Depth Technical Guide to the Physicochemical Properties of Z-Trp-Met-OH Dipeptide
An In-Depth Technical Guide to the Physicochemical Properties of Z-Trp-Met-OH Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Significance of Z-Trp-Met-OH in Peptide Science
The protected dipeptide, N-benzyloxycarbonyl-L-tryptophyl-L-methionine (Z-Trp-Met-OH), represents a critical building block in the intricate field of peptide synthesis and drug discovery. The strategic incorporation of the benzyloxycarbonyl (Z) group on the N-terminus of the tryptophan residue provides a crucial orthogonal protecting strategy, enabling precise and controlled elongation of peptide chains. The presence of tryptophan and methionine residues imparts unique structural and functional characteristics to the final peptide, influencing its conformation, receptor-binding affinity, and metabolic stability.
Tryptophan, with its bulky indole side chain, is a key residue in mediating protein-protein interactions and often plays a pivotal role in the binding of ligands to their receptors. Methionine, containing a flexible, sulfur-containing side chain, is susceptible to oxidation, a characteristic that can be both a liability in terms of stability and a functional asset in biological redox processes. A comprehensive understanding of the physicochemical properties of Z-Trp-Met-OH is therefore paramount for its effective utilization in the rational design and development of novel peptide-based therapeutics and research tools.
This technical guide provides a detailed exploration of the core physicochemical properties of Z-Trp-Met-OH, coupled with field-proven experimental protocols for their determination. The causality behind each experimental choice is elucidated to provide a deeper understanding of the underlying principles, ensuring both scientific integrity and practical applicability.
Core Physicochemical Properties of Z-Trp-Met-OH
A thorough characterization of a peptide building block begins with a clear understanding of its fundamental physicochemical parameters. These properties govern its behavior in various solvent systems, its reactivity in chemical synthesis, and ultimately its suitability for specific applications.
| Property | Value (Calculated/Estimated) | Significance in Application |
| Chemical Structure | ![]() | The structure dictates the molecule's overall shape, polarity, and potential for intermolecular interactions. The Z-group provides UV-activity for detection and can be removed under specific conditions. |
| Molecular Formula | C₂₅H₂₉N₃O₅S | Essential for accurate mass determination and elemental analysis. |
| Molecular Weight | 483.58 g/mol | Critical for stoichiometric calculations in peptide synthesis and for mass spectrometry analysis. |
| Melting Point (°C) | Estimated: 150-170 | Provides an indication of purity. A sharp melting range is characteristic of a pure compound. Impurities typically lead to a broadened and depressed melting point. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMF, DMSO, MeOH) | Dictates the choice of solvents for synthesis, purification, and biological assays. Poor solubility can pose significant challenges in formulation and delivery. |
| pKa | pKa₁ (α-COOH) ~ 3.5; pKa₂ (indole-NH) ~ 16.5 | The pKa values of the carboxylic acid and the tryptophan indole ring influence the charge state of the molecule at different pH values, which is crucial for purification by ion-exchange chromatography and for understanding its behavior in biological systems. |
| logP (Octanol/Water Partition Coefficient) | Estimated: ~2.8-3.5 | A measure of the molecule's lipophilicity. A higher logP indicates greater preference for non-polar environments and can influence membrane permeability and pharmacokinetic properties. |
Experimental Protocols for Physicochemical Characterization
The following section outlines detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of Z-Trp-Met-OH. The rationale behind each step is provided to offer a comprehensive understanding of the experimental design.
Determination of Melting Point
Rationale: The melting point is a fundamental physical property that provides a preliminary indication of a compound's purity. A sharp and reproducible melting range is characteristic of a pure crystalline solid.
Apparatus:
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Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)
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Capillary tubes (open at one end)
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Spatula
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Mortar and pestle (if the sample is not a fine powder)
Procedure:
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Sample Preparation: Ensure the Z-Trp-Met-OH sample is completely dry and in the form of a fine powder. If necessary, gently grind the sample in a mortar and pestle.
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Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the dipeptide.
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Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.
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Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating and Observation:
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Set the initial heating rate to a rapid setting (e.g., 10-15 °C/minute) to quickly approach the expected melting range.
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Once the temperature is within 20 °C of the estimated melting point, reduce the heating rate to 1-2 °C/minute to allow for accurate observation.
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Record the temperature at which the first droplet of liquid appears (the beginning of the melting range).
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Record the temperature at which the entire sample has completely melted (the end of the melting range).
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Reporting: Report the melting point as a range, for example, 155-157 °C.
Diagram of Melting Point Determination Workflow:
Caption: Workflow for determining the melting point of Z-Trp-Met-OH.
Determination of Solubility
Rationale: Understanding the solubility of Z-Trp-Met-OH in various solvents is crucial for its handling in synthesis, purification, and biological assays. A systematic approach is necessary to determine its qualitative and quantitative solubility.
Materials:
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Z-Trp-Met-OH
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A selection of solvents (e.g., water, methanol, ethanol, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile)
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Vortex mixer
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Small vials or test tubes
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Analytical balance
Procedure for Qualitative Solubility:
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Sample Preparation: Weigh out a small, known amount of Z-Trp-Met-OH (e.g., 1 mg) into a series of vials.
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Solvent Addition: Add a small, measured volume of each solvent (e.g., 100 µL) to the respective vials.
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Dissolution Attempt: Vortex each vial vigorously for 30 seconds.
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Observation: Visually inspect each vial for complete dissolution. Note whether the dipeptide is soluble, partially soluble, or insoluble.
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Incremental Solvent Addition: If the dipeptide is not fully dissolved, add another measured volume of the solvent and repeat the vortexing and observation steps. Continue this process up to a reasonable volume (e.g., 1 mL).
Procedure for Quantitative Solubility (Shake-Flask Method):
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Saturated Solution Preparation: Add an excess amount of Z-Trp-Met-OH to a known volume of the desired solvent in a sealed vial.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vial to pellet the undissolved solid.
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Sample Analysis: Carefully withdraw a known volume of the supernatant and analyze its concentration using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection (monitoring the absorbance of the Z-group and tryptophan indole ring).
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Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and the volume of the supernatant.
Diagram of Solubility Determination Workflow:
Caption: Workflows for qualitative and quantitative solubility determination.
Determination of pKa by Potentiometric Titration
Rationale: The pKa values of the ionizable groups in Z-Trp-Met-OH (the C-terminal carboxylic acid and the tryptophan indole nitrogen) are critical for understanding its charge state at different pH values. Potentiometric titration is a classic and reliable method for determining these values.
Apparatus and Reagents:
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pH meter with a combination electrode
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Stir plate and stir bar
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Burette
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Standardized solution of a strong base (e.g., 0.1 M NaOH)
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Standardized solution of a strong acid (e.g., 0.1 M HCl)
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Beaker
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Z-Trp-Met-OH
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Deionized water
Procedure:
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Sample Preparation: Accurately weigh a known amount of Z-Trp-Met-OH and dissolve it in a known volume of deionized water. If solubility is an issue, a co-solvent like ethanol or methanol may be used, but this will affect the apparent pKa values.
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Initial pH Adjustment: Use the standardized HCl solution to adjust the initial pH of the dipeptide solution to a low value (e.g., pH 2) to ensure all acidic groups are fully protonated.
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Titration:
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Begin adding the standardized NaOH solution in small, precise increments (e.g., 0.1 mL).
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After each addition, allow the pH to stabilize and record the pH and the total volume of NaOH added.
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Continue the titration until the pH reaches a high value (e.g., pH 12).
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-
Data Analysis:
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Plot the pH of the solution (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
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The pKa values correspond to the pH at the half-equivalence points. The equivalence points are the points of steepest inflection on the curve. The half-equivalence points are the midpoints of the buffering regions (the flatter portions of the curve).
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The first pKa will correspond to the deprotonation of the C-terminal carboxylic acid. The pKa of the indole nitrogen is very high and may not be accurately determined by this method in aqueous solution.
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Diagram of pKa Determination by Titration:
Caption: Workflow for the experimental determination of logP.
Spectroscopic and Chromatographic Characterization
Beyond the fundamental physicochemical properties, a comprehensive characterization of Z-Trp-Met-OH involves spectroscopic and chromatographic analysis to confirm its identity and purity.
High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a powerful technique for assessing the purity of Z-Trp-Met-OH and for its quantification. A reversed-phase HPLC method is typically employed for peptides.
Typical HPLC Conditions:
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
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Gradient: A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 20 minutes).
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Flow Rate: 1.0 mL/min
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Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (for the tryptophan indole ring).
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Injection Volume: 10-20 µL
Expected Outcome: A pure sample of Z-Trp-Met-OH should yield a single, sharp peak in the chromatogram. The retention time is characteristic of the dipeptide under the specified conditions.
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides an accurate determination of the molecular weight of Z-Trp-Met-OH, confirming its elemental composition.
Typical MS Conditions:
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Ionization Source: Electrospray Ionization (ESI) is commonly used for peptides.
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Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
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Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Expected Outcome: The mass spectrum should show a prominent peak corresponding to the calculated mass of the protonated dipeptide (484.58 m/z for [M+H]⁺).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed structural information about Z-Trp-Met-OH, confirming the connectivity of the atoms and the presence of the protecting group and amino acid residues.
Typical NMR Experiment:
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Nuclei: ¹H NMR and ¹³C NMR are standard.
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Solvent: A deuterated solvent in which the dipeptide is soluble (e.g., DMSO-d₆ or CD₃OD).
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Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons of the tryptophan and benzyloxycarbonyl groups, the α-protons of the amino acids, and the methyl group of methionine. The ¹³C NMR spectrum will show signals for the carbonyl carbons, aromatic carbons, and aliphatic carbons.
Conclusion: A Foundation for Advanced Peptide Applications
A comprehensive understanding and experimental validation of the physicochemical properties of Z-Trp-Met-OH are fundamental to its successful application in peptide synthesis and drug discovery. The data and protocols presented in this guide provide a robust framework for researchers and scientists to effectively utilize this important dipeptide building block. By applying these principles, the scientific community can continue to advance the field of peptide science, leading to the development of novel therapeutics and a deeper understanding of biological processes.
References
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Aapptec. Z-Met-OH Product Information.[Link]
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Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.[Link]
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Molinspiration. logP - octanol-water partition coefficient calculation.[Link]
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GeeksforGeeks. Titration Curve of Amino Acids - Experiment, Significance, pKa.[Link]
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Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination.[Link]
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MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification.[Link]

